CP-810123

Description

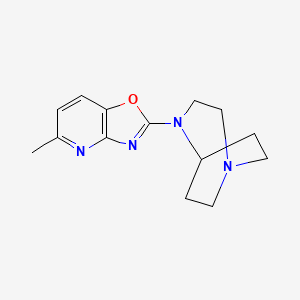

Structure

3D Structure

Propriétés

Numéro CAS |

439608-12-5 |

|---|---|

Formule moléculaire |

C14H18N4O |

Poids moléculaire |

258.32 g/mol |

Nom IUPAC |

2-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine |

InChI |

InChI=1S/C14H18N4O/c1-10-2-3-12-13(15-10)16-14(19-12)18-9-8-17-6-4-11(18)5-7-17/h2-3,11H,4-9H2,1H3 |

Clé InChI |

BSNKYWSMUAGMDO-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC2=C(C=C1)OC(=N2)N3CCN4CCC3CC4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-(5-methyloxazolo(4,5-b)pyridin-2-yl)-1,4-diazabicyclo(3.2.2)nonane CP 810,123 CP 810123 CP-810,123 CP-810123 CP810,123 CP810123 |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of CP-810123: A Technical Guide for Researchers

An In-Depth Examination of a Potent α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist

CP-810123, a novel compound developed by Pfizer, has been identified as a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1] This receptor is a key player in the central nervous system, implicated in cognitive processes such as learning and memory. As such, this compound was investigated as a potential therapeutic for cognitive deficits associated with neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1] Although its clinical development was discontinued, the study of this compound and similar α7 nAChR agonists continues to provide valuable insights into the therapeutic potential of targeting this receptor. This technical guide synthesizes the available data on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Core Mechanism of Action: α7 nAChR Agonism

This compound exerts its effects by binding to and activating the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel composed of five identical α7 subunits.[2] Upon agonist binding, the channel opens, leading to a rapid influx of cations, most notably calcium (Ca²⁺).[1][2] This influx of calcium is a critical initiating event that triggers a cascade of downstream signaling pathways.

In neuronal cells, the increase in intracellular calcium can modulate synaptic plasticity and lead to the release of various neurotransmitters.[1] In non-neuronal cells, such as immune cells, activation of the α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway."[1][2][3][4] This pathway involves the inhibition of pro-inflammatory cytokine production through the modulation of signaling cascades like the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the nuclear factor-kappa B (NF-κB) pathways.[2][3][4]

The therapeutic hypothesis for this compound in cognitive disorders is based on its ability to enhance cholinergic neurotransmission in brain regions critical for cognition. Preclinical studies in rodent models have demonstrated that this compound has high oral bioavailability and excellent brain penetration, achieving significant receptor occupancy.[1]

Quantitative Pharmacological Data

While extensive quantitative data for this compound is not publicly available, some key parameters have been reported. The following table summarizes the known in vitro efficacy of this compound.

| Parameter | Value | Receptor/System | Notes |

| EC₅₀ | 16.4 nM | Chimeric α7/5HT₃ Receptor | The half-maximal effective concentration required to activate the receptor. This was determined using a high-throughput FLIPR-based functional assay. |

| Iₘₐₓ | 195% (relative to 50 µM Nicotine) | Chimeric α7/5HT₃ Receptor | The maximum response elicited by the compound, indicating it is a full agonist with higher efficacy than nicotine (B1678760) in this system. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for characterizing its mechanism of action.

References

- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-810,123: A Technical Guide to a Potent α7 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-810,123 is a novel, potent, and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist developed by Pfizer for the potential treatment of cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the available preclinical data on CP-810,123, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols and a summary of quantitative data are presented to support further research and development in the field of α7 nAChR modulation. Despite promising preclinical findings, the clinical development of CP-810,123 was discontinued (B1498344).

Introduction

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for cognitive function, has emerged as a promising therapeutic target for cognitive impairment.[2] Agonism of the α7 nAChR is hypothesized to enhance cognitive processes by modulating neurotransmitter release and synaptic plasticity. CP-810,123, chemically known as 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, was identified by Pfizer as a lead candidate with a desirable preclinical profile, including high potency, selectivity, oral bioavailability, and brain penetration.[1]

Mechanism of Action

CP-810,123 acts as a selective agonist at the α7 nicotinic acetylcholine receptor. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, primarily calcium (Ca2+). This influx of calcium triggers a cascade of downstream signaling events within the neuron.

Signaling Pathway

Activation of the α7 nAChR by agonists like CP-810,123 is known to engage the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5] This pathway is implicated in neuroprotection and the modulation of inflammatory responses. The binding of CP-810,123 to the α7 nAChR leads to the recruitment and activation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then translocates to the nucleus to regulate the transcription of target genes involved in neuronal survival and inflammation.

Quantitative In Vitro Data

The following table summarizes the in vitro binding affinity and functional potency of CP-810,123.

| Parameter | Receptor/Assay | Species | Value | Reference |

| EC50 | α7 nAChR FLIPR Assay | Not Specified | 125 ± 70 nM | [6] |

| EC50 | human α7 nAChR | Human | 150 ± 40 nM | [6] |

In Vivo Efficacy in Cognition Models

CP-810,123 has demonstrated efficacy in rodent models of cognitive impairment relevant to schizophrenia.

Auditory Sensory Gating

Auditory sensory gating, a measure of the brain's ability to filter redundant sensory information, is often deficient in individuals with schizophrenia. The efficacy of CP-810,123 in restoring this function was assessed in rats.

Novel Object Recognition (NOR)

The NOR test evaluates recognition memory, a cognitive domain impaired in schizophrenia and Alzheimer's disease.

Pharmacokinetic Profile

CP-810,123 was reported to have high oral bioavailability and excellent brain penetration in rodents.[1] Specific quantitative pharmacokinetic parameters are summarized below.

| Parameter | Species | Dose & Route | Value |

| Oral Bioavailability | Rat | Not Specified | High |

| Brain Penetration | Rodent | Not Specified | Excellent |

Note: Specific numerical values for Cmax, Tmax, half-life, and bioavailability percentage are not publicly available.

Experimental Protocols

In Vitro FLIPR Assay for α7 nAChR Agonism

-

Cell Line: A stable cell line expressing the human α7 nicotinic acetylcholine receptor.

-

Assay Principle: The assay measures changes in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a Fluorometric Imaging Plate Reader (FLIPR).

-

Method:

-

Cells are plated in 96- or 384-well plates and incubated overnight.

-

The cells are loaded with a calcium-sensitive dye for a specified period.

-

Baseline fluorescence is measured.

-

CP-810,123 at various concentrations is added to the wells.

-

The change in fluorescence intensity, corresponding to calcium influx, is measured over time.

-

The EC50 value is calculated from the concentration-response curve.

-

Auditory Sensory Gating in Anesthetized Rats

-

Animals: Adult male Sprague-Dawley rats.

-

Anesthesia: Chloral hydrate (B1144303) or a similar anesthetic agent.

-

Surgery: Implantation of a recording electrode in the CA3 region of the hippocampus.

-

Stimuli: Paired auditory clicks (e.g., 85 dB, 1 ms (B15284909) duration) are delivered with an inter-stimulus interval of 500 ms. The pairs are presented at a rate of one pair every 10-15 seconds.

-

Procedure:

-

A baseline sensory gating ratio (T/C ratio: amplitude of the P20-N40 response to the second stimulus / amplitude of the response to the first stimulus) is established.

-

A sensory gating deficit is induced using an antagonist like d-amphetamine.

-

CP-810,123 is administered (e.g., intravenously or orally) at various doses.

-

The T/C ratio is measured post-drug administration to assess the reversal of the induced deficit.

-

Novel Object Recognition (NOR) in Rodents

-

Animals: Adult male rats or mice.

-

Apparatus: An open-field arena (e.g., a 50 cm x 50 cm x 50 cm box).

-

Objects: Three-dimensional objects of similar size but different shapes and textures that the animals cannot displace.

-

Procedure:

-

Habituation: The animal is allowed to freely explore the empty arena for 5-10 minutes on the day before the test.

-

Training (Familiarization) Phase: The animal is placed in the arena containing two identical objects and allowed to explore for a set period (e.g., 5 minutes).

-

Retention Interval: A delay of a specified duration (e.g., 1 hour to 24 hours).

-

Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent exploring each object is recorded for a set period (e.g., 5 minutes). Exploration is typically defined as the animal's nose being within 2 cm of the object and pointing towards it.

-

Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

-

Discontinuation of Development

The clinical development of CP-810,123 was discontinued by Pfizer. While the specific reasons for the discontinuation of CP-810,123 have not been publicly disclosed, other α7 nAChR agonists developed by Pfizer, such as PHA-543613 and PHA-568487, were discontinued due to cardiovascular findings.[2] It is possible that similar concerns contributed to the decision to halt the development of CP-810,123.

Conclusion

CP-810,123 is a potent and selective α7 nAChR agonist with a promising preclinical profile for the treatment of cognitive deficits. The compound demonstrated efficacy in relevant in vivo models and possessed favorable pharmacokinetic properties in rodents. However, its clinical development was halted for undisclosed reasons. The data and protocols presented in this guide provide a valuable resource for researchers in the field of nicotinic receptor pharmacology and cognitive neuroscience, and may inform the development of future α7 nAChR-targeting therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Convergence of alpha 7 nicotinic acetylcholine receptor-activated pathways for anti-apoptosis and anti-inflammation: central role for JAK2 activation of STAT3 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of CP-810123: An α7 Nicotinic Acetylcholine Receptor Agonist

An In-Depth Technical Guide on the Preclinical Data of CP-810123

This compound, chemically known as 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, is a novel and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). Developed by Pfizer, this compound was investigated as a potential therapeutic agent for managing cognitive deficits associated with neurological and psychiatric conditions such as schizophrenia and Alzheimer's disease.[1] Despite promising preclinical findings, its clinical development was discontinued.[2][3] This guide provides a comprehensive summary of the publicly available preclinical data on this compound, focusing on its pharmacological profile, in vivo efficacy, and the experimental protocols utilized in its evaluation.

In Vitro Pharmacology

The in vitro characterization of this compound established its potency and selectivity for the α7 nAChR. Key quantitative data from these studies are summarized in the tables below.

Binding Affinity and Functional Potency

| Parameter | Value | Species/System |

| EC50 (chimeric receptor) | 16.4 nM | Human α7/5-HT3A chimeric receptor |

| Imax (relative to 50 µM nicotine) | 195% | Human α7/5-HT3A chimeric receptor |

| hERG IC50 | 40,000 nM | Human Ether-a-go-go-Related Gene |

Table 1: In Vitro Potency and Selectivity of this compound.[2][3][4]

In Vivo Pharmacology

Preclinical in vivo studies in rodent models demonstrated the cognitive-enhancing effects of this compound. The compound showed efficacy in models of sensory gating and recognition memory, which are relevant to the cognitive deficits observed in schizophrenia.

Efficacy in Rodent Models of Cognition

| Model | Species | Effect |

| Auditory Sensory Gating | Rodent | Demonstrated in vivo efficacy |

| Novel Object Recognition | Rodent | Demonstrated in vivo efficacy |

Table 2: In Vivo Efficacy of this compound in Cognition Models.[1]

Pharmacokinetics

This compound exhibited favorable pharmacokinetic properties in preclinical species, including high oral bioavailability and significant brain penetration, which are crucial for a centrally acting therapeutic agent.

Pharmacokinetic Parameters in Rodents

| Parameter | Value/Description | Species |

| Oral Bioavailability | High | Rodent |

| Brain Penetration | Excellent | Rodent |

| Ex vivo Receptor Occupancy (ED50) | 0.34 mg/kg | Rodent |

| Clearance | Slow from plasma | Rodent |

Table 3: Summary of Rodent Pharmacokinetic Properties of this compound.[2][3]

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are outlined below.

In Vitro Binding and Functional Assays

α7 nAChR Functional Assay (FLIPR): The functional potency of this compound was assessed using a fluorescence imaging plate reader (FLIPR) assay on a cell line expressing a chimeric human α7/5-HT3A receptor. This chimeric receptor construct is often used to overcome the rapid desensitization of the wild-type α7 nAChR, allowing for a more robust and measurable signal. The assay measures changes in intracellular calcium or membrane potential upon compound application. The EC50 value, representing the concentration at which the compound elicits a half-maximal response, and the Imax value, representing the maximum response relative to a reference agonist like nicotine, were determined from the concentration-response curves.

hERG Inhibition Assay: To assess the potential for cardiac side effects, the inhibitory activity of this compound on the human Ether-a-go-go-Related Gene (hERG) potassium channel was evaluated. This is a standard safety pharmacology assay, typically performed using electrophysiological techniques (e.g., patch clamp) on cells stably expressing the hERG channel. The IC50 value, the concentration at which the compound inhibits 50% of the hERG channel current, was determined. A high IC50 value, as observed for this compound, indicates a lower risk of hERG-related cardiotoxicity.[2][3]

In Vivo Behavioral Assays

Auditory Sensory Gating: This paradigm assesses the ability of the central nervous system to filter out redundant sensory information. In a typical rodent model, two auditory stimuli (clicks) are presented in quick succession. The electroencephalogram (EEG) response to the second stimulus is normally suppressed compared to the first. In animal models of schizophrenia, this gating is impaired. The efficacy of this compound was evaluated by its ability to normalize this deficient sensory gating.

Novel Object Recognition (NOR): The NOR test evaluates recognition memory. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one. The protocol involves a familiarization phase where the animal is exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured. A significant preference for the novel object indicates intact recognition memory. The ability of this compound to enhance performance in this task was assessed.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the α7 nAChR and the general workflows for the key preclinical experiments.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. moleculardevices.com [moleculardevices.com]

- 3. Auditory sensory gating in the rat hippocampus: modulation by brainstem activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacokinetic Profile of CP-810123 in Preclinical Animal Models

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CP-810123 is a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist that has been investigated for its potential therapeutic effects in cognitive deficits associated with neurological and psychiatric conditions such as schizophrenia and Alzheimer's disease.[1] Preclinical studies in rodent models have demonstrated its promising pharmaceutical properties, including high oral bioavailability and excellent brain penetration.[1] This technical guide provides a comprehensive overview of the known pharmacokinetic properties of this compound in animal models, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized visualizations.

Pharmacokinetic Properties

While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound in various animal models are not publicly available in the reviewed literature, qualitative descriptions consistently highlight its favorable profile for a centrally acting therapeutic agent.

Key Reported Characteristics:

-

High Oral Bioavailability: Studies in rodents have indicated that this compound is well-absorbed after oral administration.[1] This is a critical feature for a drug intended for chronic treatment of cognitive disorders, as it allows for convenient patient dosing.

-

Excellent Brain Penetration: The compound effectively crosses the blood-brain barrier, achieving significant levels in the central nervous system.[1] This is essential for its mechanism of action, which involves targeting α7 nAChRs in the brain to modulate cognitive processes.

-

Receptor Occupancy: The efficient brain penetration leads to high levels of α7 nAChR occupancy, which is crucial for eliciting the desired pharmacological effects.[1]

Due to the proprietary nature of the detailed pharmacokinetic data, this guide will focus on the experimental protocols typically employed in the preclinical assessment of compounds like this compound.

Experimental Protocols

The following sections describe the methodologies for key in vivo experiments relevant to the characterization of this compound's effects on cognitive function.

Oral Administration in Rodents (General Protocol)

Oral gavage is a standard method for ensuring precise dosage of a test compound in preclinical rodent studies.

Materials:

-

This compound (in a suitable vehicle)

-

Animal feeding needles (gavage tubes), appropriate size for the animal (e.g., 18-20 gauge for rats, 20-22 gauge for mice)

-

Syringes

-

Animal scale

Procedure:

-

Animal Preparation: Rodents are fasted overnight to ensure gastric emptying and reduce variability in absorption. Water remains available ad libitum.

-

Dose Calculation: The dose of this compound is calculated based on the body weight of each animal. The compound is typically dissolved or suspended in a vehicle such as water, saline, or a solution containing a suspending agent like carboxymethylcellulose.

-

Administration:

-

The animal is gently but firmly restrained to prevent movement and injury.

-

The gavage needle, attached to a syringe containing the calculated dose, is carefully inserted into the mouth and advanced along the esophagus into the stomach.

-

The solution is delivered slowly to avoid regurgitation.

-

The needle is then carefully withdrawn.

-

-

Post-Administration Monitoring: Animals are monitored for any adverse reactions following administration.

Auditory Sensory Gating (P50 Suppression)

This electrophysiological test assesses the filtering of redundant sensory information, a process often impaired in schizophrenia.

Principle:

In a paired-click paradigm, the brain's response (measured as the P50 event-related potential) to the second of two closely spaced auditory stimuli is typically suppressed in healthy subjects. A failure of this suppression indicates a deficit in sensory gating.

Experimental Workflow:

Experimental workflow for an auditory sensory gating study.

Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to evaluate learning and memory in rodents.

Principle:

This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. A preference for the novel object indicates that the animal remembers the familiar object.

Experimental Workflow:

Experimental workflow for the novel object recognition task.

Signaling Pathway

This compound acts as an agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Activation of this receptor by acetylcholine or an agonist like this compound leads to the influx of cations, primarily Ca2+, which in turn triggers various downstream signaling cascades that are thought to underlie improvements in cognitive function.

Simplified signaling pathway of the α7 nAChR agonist this compound.

Conclusion

This compound has demonstrated a promising preclinical profile as a potential therapeutic for cognitive deficits, characterized by good oral bioavailability and brain penetration in animal models.[1] While detailed quantitative pharmacokinetic data remains proprietary, the established efficacy in relevant behavioral and electrophysiological models underscores the potential of targeting the α7 nAChR. The experimental protocols and pathways described herein provide a foundational understanding for researchers and drug developers working with this and similar compounds. Further investigation and public dissemination of detailed pharmacokinetic and pharmacodynamic data would be invaluable for the continued exploration of α7 nAChR agonists in the treatment of cognitive disorders.

References

Unveiling the Therapeutic Potential of CP-810123: A Technical Guide to its Core Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of CP-810123, a novel compound investigated for its potential in treating cognitive deficits. This document summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Core Therapeutic Target: The Alpha 7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR)

This compound is a potent and selective agonist of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] This receptor, a ligand-gated ion channel, is highly expressed in brain regions critical for cognitive processes, including the hippocampus and cerebral cortex. Its activation by agonists like this compound is hypothesized to ameliorate cognitive impairments associated with neuropsychiatric and neurological disorders such as schizophrenia and Alzheimer's disease.[1][2] The development of this compound, initially undertaken by Pfizer, has since been discontinued.[1]

Quantitative Data Summary

| Parameter | Value | Species/System | Description |

| Ex Vivo Brain Receptor Occupancy (ED₅₀) | 0.34 mg/kg | Rodent | Demonstrates excellent brain penetration and target engagement in a living organism.[1] |

| hERG Affinity (IC₅₀) | 40,000 nM | Human | Indicates a low potential for cardiac side effects related to hERG channel blockade.[1] |

| α4β2 nAChR Affinity (Kᵢ) | >10 µM | Not Specified | Shows high selectivity for the α7 nAChR over the α4β2 subtype.[1] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by binding to and activating the α7 nAChR. This activation leads to the opening of the ion channel, resulting in an influx of cations, primarily calcium (Ca²⁺), into the neuron. The subsequent increase in intracellular calcium concentration triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of α7 nAChR agonists.

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key preclinical experiments are crucial for the evaluation and potential replication of findings. The following sections outline the protocols for assays used to characterize the activity of this compound.

Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a test compound like this compound to its target receptor.

Figure 2: General workflow for a receptor binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the α7 nAChR to isolate cell membranes containing the receptor.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a radiolabeled ligand that specifically binds to the α7 nAChR (e.g., [³H]-α-bungarotoxin) and varying concentrations of the test compound (this compound).

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. This allows for the determination of the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand), from which the binding affinity (Kᵢ) can be calculated.

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Methodology:

-

Habituation: Individually place each animal in an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate them to the environment.

-

Familiarization/Training Phase: Place the animal in the arena containing two identical objects and allow it to explore for a defined period (e.g., 5-10 minutes).

-

Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).

-

Test Phase: Place the animal back into the arena where one of the familiar objects has been replaced with a novel object.

-

Data Collection and Analysis: Record the time the animal spends exploring each object. A preference for the novel object (spending significantly more time exploring it) is indicative of intact recognition memory. The discrimination index (DI) is calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

Auditory Sensory Gating (P50 Suppression)

Auditory sensory gating is a neurophysiological measure of the brain's ability to filter out redundant auditory information. Deficits in sensory gating are observed in schizophrenia. The P50 wave of the event-related potential (ERP) is commonly used to assess this function.

Methodology:

-

Subject Preparation: Place electrodes on the subject's scalp according to the 10-20 international system to record electroencephalogram (EEG) activity.

-

Stimulus Presentation: Present pairs of identical auditory clicks (S1 and S2) with a short inter-stimulus interval (e.g., 500 ms).

-

EEG Recording: Record the EEG response to the paired clicks over multiple trials.

-

Data Processing: Average the EEG data from all trials to obtain the ERP waveform.

-

Data Analysis: Identify and measure the amplitude of the P50 wave (a positive-going wave that occurs approximately 50 ms (B15284909) after each click). Sensory gating is typically quantified as the ratio of the P50 amplitude in response to the second click (S2) to the first click (S1) (S2/S1 ratio). A higher ratio indicates a deficit in sensory gating.

Conclusion

This compound is a selective α7 nAChR agonist with demonstrated central nervous system activity in preclinical models. Its ability to engage its target in the brain and its favorable selectivity profile suggested its potential as a therapeutic agent for cognitive deficits in disorders like schizophrenia and Alzheimer's disease. Although its clinical development was halted, the preclinical data and the understanding of its mechanism of action provide valuable insights for the continued exploration of α7 nAChR agonists as a therapeutic strategy for cognitive enhancement. Further research in this area, building upon the knowledge gained from compounds like this compound, holds promise for addressing the significant unmet medical needs in the treatment of cognitive impairments.

References

CP-810123: A Technical Guide on its Role as an α7 Nicotinic Acetylcholine Receptor Agonist in Sensory Gating

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-810123 is a novel, potent, and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that demonstrated good brain permeability in preclinical studies. Developed with the therapeutic goal of addressing cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease, its primary mechanism of action is the stimulation of α7 nAChRs. These receptors are critical in modulating sensory and cognitive processes. Preclinical evaluation in rodent models showed efficacy in cognitive tasks like novel object recognition. However, its effects on auditory sensory gating, a key translational biomarker for schizophrenia, were reported as inconclusive. Despite promising early data, the clinical development of this compound was discontinued (B1498344) due to the observation of adverse cardiovascular effects and a lack of cognitive improvement in a 14-day multiple-dose clinical trial. This guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action in the context of sensory gating, and detailed experimental protocols for the key assays used in its evaluation.

Introduction

Sensory gating is a fundamental neurophysiological process that filters redundant or irrelevant sensory information, preventing sensory overload and allowing for efficient cognitive processing. Deficits in sensory gating are a hallmark of schizophrenia and are linked to cognitive fragmentation and positive symptoms. The P50 auditory evoked potential is a widely used translational measure of sensory gating, where a diminished suppression of the response to a second auditory stimulus (S2) compared to the first (S1) indicates a gating deficit.

The α7 nicotinic acetylcholine receptor (nAChR) has been a key target for therapeutic intervention in sensory gating deficits. These receptors are highly expressed in brain regions crucial for sensory processing and cognition, including the hippocampus. Activation of α7 nAChRs on GABAergic interneurons is thought to enhance inhibitory tone on pyramidal neurons, thereby improving the filtering of sensory information.

This compound was developed as a potent and selective agonist of the α7 nAChR to test the hypothesis that enhancing the function of this receptor could ameliorate sensory gating and cognitive deficits.

In Vitro Pharmacology of this compound

This compound was identified as a promising lead compound from a large family of synthesized molecules. Its in vitro characterization aimed to establish its potency, selectivity, and functional activity at the α7 nAChR.

Data Presentation

While comprehensive quantitative data from the primary preclinical data package for this compound is not publicly available, the following table summarizes the key reported in vitro metrics.

| Parameter | Receptor/Channel | Value | Species/System | Reference |

| Functional Potency (EC50) | α7/5-HT3 Chimera | 16.4 nM | Not Specified | [1] |

| Functional Efficacy (Imax) | α7/5-HT3 Chimera | 195% (relative to 50 µM Nicotine) | Not Specified | [1] |

| Off-Target Activity (IC50) | hERG | 40,000 nM | Human | [2] |

Note: Specific binding affinity (Ki) for the α7 nAChR and a broader selectivity panel for this compound are not available in the reviewed public literature.

Experimental Protocols

High-Throughput Functional Assay (FLIPR)

A high-throughput functional assay using a Fluorometric Imaging Plate Reader (FLIPR) was employed for the initial screening and characterization of this compound.

-

Cell Line: SH-EP1 cells stably expressing a chimeric α7/5-HT3 receptor. This chimeric receptor was utilized to overcome the rapid desensitization of the wild-type α7 nAChR, allowing for a more robust and measurable signal in a high-throughput format.

-

Methodology:

-

Cells are plated in 96- or 384-well microplates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

This compound at various concentrations is added to the wells.

-

The change in fluorescence, indicative of intracellular calcium influx upon receptor activation, is measured by the FLIPR instrument.

-

The EC50 (half-maximal effective concentration) and Imax (maximum effect) are calculated from the concentration-response curve.

-

In Vivo Preclinical Studies

This compound demonstrated good oral bioavailability and brain penetration in rodent models, leading to significant receptor occupancy. Its efficacy was evaluated in models of sensory gating and cognition.

Data Presentation

| Parameter | Assay | Value | Species | Reference |

| Receptor Occupancy (ED50) | Ex vivo [3H]α-bungarotoxin binding | 0.34 mg/kg | Mouse (cortical homogenates) | [2] |

| Sensory Gating | Auditory Sensory Gating (P50) | Inconclusive | Not Specified | [1] |

| Cognition | Novel Object Recognition | Favorable findings (quantitative data not available) | Not Specified | [2] |

Note: Detailed quantitative data from the in vivo studies, such as P50 ratios or discrimination indices at different doses of this compound, are not publicly available.

Experimental Protocols

Auditory Sensory Gating (P50 Suppression) in Rodents

This electrophysiological paradigm measures the ability of the brain to inhibit the response to a repeated auditory stimulus.

-

Animal Model: Typically, rats or mice are used.

-

Surgical Preparation:

-

Animals are anesthetized.

-

Recording electrodes are implanted stereotaxically, often targeting the hippocampus (CA3 region) or placed on the skull over the vertex for epidural recordings. A reference and ground electrode are also placed.

-

-

Auditory Stimulation (Paired-Click Paradigm):

-

A pair of identical auditory clicks (S1 and S2) are presented with a 500 ms (B15284909) inter-stimulus interval.

-

These pairs of clicks are presented repeatedly with a longer inter-trial interval (e.g., 10-15 seconds).

-

-

Electrophysiological Recording:

-

Local field potentials (LFPs) or event-related potentials (ERPs) are recorded.

-

The recordings are amplified, filtered (e.g., 0.1-500 Hz bandpass), and digitized.

-

-

Data Analysis:

-

The recorded waveforms are averaged across multiple trials.

-

The amplitude of the P50 wave (a positive-going wave around 50 ms post-stimulus) is measured for both the S1 and S2 stimuli.

-

The P50 gating ratio is calculated as (Amplitude of S2 / Amplitude of S1) * 100. A lower ratio indicates better sensory gating.

-

The effects of this compound at different doses are compared to a vehicle control group.

-

Novel Object Recognition (NOR) Test

This behavioral test assesses recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation Phase: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

-

Training/Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.

-

Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).

-

Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.

-

-

Data Analysis:

-

A Discrimination Index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

-

The DI of animals treated with this compound is compared to that of vehicle-treated animals.

-

Signaling Pathways and Experimental Workflows

α7 nAChR Signaling Pathway in Sensory Gating

The therapeutic rationale for using α7 nAChR agonists like this compound to improve sensory gating deficits is based on their ability to modulate hippocampal circuitry. The binding of this compound to α7 nAChRs, which are highly expressed on GABAergic interneurons in the hippocampus, leads to the opening of the ion channel. This channel is highly permeable to calcium ions (Ca2+). The resulting influx of Ca2+ depolarizes the interneuron, increasing its excitability and leading to the release of the inhibitory neurotransmitter GABA. This enhanced GABAergic transmission acts on pyramidal neurons, which are the principal output neurons of the hippocampus. The increased inhibition of pyramidal neurons is thought to "gate" or filter the response to redundant sensory stimuli, thereby improving the P50 suppression ratio.

Experimental Workflow for Auditory Sensory Gating

The following diagram illustrates the typical workflow for a preclinical auditory sensory gating experiment to evaluate a compound like this compound.

References

CP-810123 for Alzheimer's disease research

Executive Summary

Alzheimer's disease (AD) continues to pose a significant global health challenge, with the accumulation of amyloid-beta (Aβ) plaques being a central pathological hallmark. This technical guide provides a comprehensive overview of a promising class of therapeutic agents known as γ-secretase modulators (GSMs), with a specific focus on the preclinical development of two potent pyridazine-derived compounds: BPN-15606 and its successor, UCSD-776890. Unlike γ-secretase inhibitors that block the enzyme's activity and can lead to mechanism-based toxicities, these GSMs allosterically modulate γ-secretase to selectively reduce the production of the toxic Aβ42 peptide while increasing shorter, non-pathogenic Aβ species. This guide details their mechanism of action, presents a comprehensive summary of their in vitro and in vivo preclinical data, outlines key experimental protocols, and provides visualizations of the underlying biological pathways and experimental workflows. The robust efficacy and favorable safety profile of these compounds in multiple animal models underscore their potential as a disease-modifying therapy for Alzheimer's disease.

Introduction

The amyloid hypothesis of Alzheimer's disease posits that the aggregation of the amyloid-beta (Aβ) peptide, particularly the 42-amino acid isoform (Aβ42), is a primary event in the disease's pathogenesis.[1] The final step in Aβ production is catalyzed by the γ-secretase enzyme complex, making it a key therapeutic target.[2] However, direct inhibition of γ-secretase has been fraught with challenges due to its role in processing other vital protein substrates, such as Notch, leading to significant side effects in clinical trials.

Gamma-secretase modulators (GSMs) represent a more refined therapeutic strategy. These molecules do not inhibit γ-secretase but rather alter its enzymatic activity to favor the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ37 and Aβ38) at the expense of the more aggregation-prone Aβ42 and Aβ40 species.[2][3] This guide focuses on a novel class of potent, orally bioavailable pyridazine-derived GSMs, exemplified by the compounds BPN-15606 and UCSD-776890, which have shown considerable promise in extensive preclinical studies.[3][4]

Mechanism of Action

BPN-15606 and UCSD-776890 act as allosteric modulators of the γ-secretase complex. They are thought to bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the processivity of the enzyme's cleavage of the amyloid precursor protein (APP). This modulation results in a shift of the primary cleavage site, leading to a decrease in the production of Aβ42 and Aβ40, and a corresponding increase in the secretion of Aβ38 and Aβ37.[2][3] A significant advantage of this mechanism is the sparing of Notch processing, which is crucial for avoiding the toxicities associated with γ-secretase inhibitors.[5]

Figure 1: Signaling pathway of γ-secretase modulation by BPN-15606/UCSD-776890.

Quantitative Data Summary

The following tables provide a consolidated view of the in vitro potency, in vivo efficacy, and pharmacokinetic profiles of BPN-15606 and UCSD-776890 across multiple preclinical species.

Table 1: In Vitro Potency of GSMs

| Compound | Cell Line | IC50 (Aβ42) | IC50 (Aβ40) |

| BPN-15606 | HEK293/sw | 12 nM[6] | - |

| UCSD-776890 | SH-SY5Y-APP | 4.1 nM[3] | 80 nM[3] |

Table 2: In Vivo Efficacy in Wild-Type Mice (Single Oral Dose)

| Compound | Dose | Time Point | % Reduction in Plasma Aβ42 | % Reduction in Brain Aβ42 |

| BPN-15606 | 25 mg/kg | 4 hours | ~75%[7] | ~60%[7] |

| UCSD-776890 | 5 mg/kg | 4 hours | 78%[3] | 54%[3] |

Table 3: In Vivo Efficacy in PSAPP Transgenic Mice (Chronic Oral Dosing for 3 Months)

| Compound | Dose | % Reduction in Soluble Brain Aβ42 | % Reduction in Insoluble Brain Aβ42 |

| UCSD-776890 | 25 mg/kg/day | 44%[3] | 54%[3] |

Table 4: Pharmacokinetic Parameters of BPN-15606

| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |

| Mouse | i.v. | 1 mg/kg | - | - | 1,030 | 2.9 | - |

| p.o. | 5 mg/kg | 1.0 | 730 | 3,150 | 3.1 | >60%[7] | |

| Rat | i.v. | 1 mg/kg | - | - | 1,210 | 3.6 | - |

| p.o. | 5 mg/kg | 2.0 | 450 | 2,900 | 4.1 | >60%[7] | |

| Non-Human Primate | i.v. | 1 mg/kg | - | - | 1,800 | 4.5 | - |

| p.o. | 2 mg/kg | 2.0 | 220 | 1,110 | 4.3 | 30.8%[7] |

Table 5: Pharmacokinetic Parameters of UCSD-776890 (Estimated from Rynearson et al., 2021)

| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| Mouse | p.o. | 10 mg/kg | 2.0 | 1,200 | 8,400 | 4.0 |

| Rat | p.o. | 10 mg/kg | 4.0 | 900 | 9,900 | 5.0 |

| Non-Human Primate | p.o. | 10 mg/kg | 4.0 | 1,100 | 12,000 | 6.0 |

Detailed Experimental Protocols

Aβ Peptide Quantification by Meso Scale Discovery (MSD) Assay

This protocol outlines the measurement of Aβ peptides from brain tissue, a critical step in assessing the efficacy of GSMs.[3][7]

-

Brain Tissue Homogenization:

-

Rapidly dissect and flash-freeze brain tissue on dry ice.

-

For soluble Aβ, homogenize the tissue on ice in 10 volumes of cold 0.2% diethylamine (B46881) (DEA) in 50 mM NaCl with protease inhibitors.[8]

-

Centrifuge at 100,000 x g for 1 hour at 4°C.

-

Collect the supernatant and neutralize with 1/10 volume of 0.5 M Tris-HCl, pH 6.8.[8]

-

For insoluble Aβ, resuspend the pellet in cold 70% formic acid, sonicate on ice, and centrifuge again.[9]

-

Neutralize the formic acid supernatant with 20 volumes of neutralization buffer (1 M Tris base, 0.5 M Na2HPO4).[9]

-

Determine the total protein concentration of the extracts.

-

-

MSD Assay Procedure:

-

Utilize a V-PLEX Aβ Peptide Panel 1 (6E10 or 4G8) kit from Meso Scale Discovery.[1]

-

Prepare calibrators and samples in Diluent 35.

-

Add 150 µL of Diluent 35 to each well of the MSD plate and incubate for 1 hour with shaking to block the plate.

-

Wash the plate three times with PBS + 0.05% Tween-20 (PBS-T).

-

Add 50 µL of calibrators or samples to the appropriate wells and incubate for 2 hours with shaking.

-

Wash the plate three times with PBS-T.

-

Add 25 µL of the detection antibody solution to each well and incubate for 1 hour with shaking.

-

Wash the plate three times with PBS-T.

-

Add 150 µL of 2X Read Buffer T to each well and immediately read the plate on an MSD instrument.

-

Analyze the data using the manufacturer's software to determine Aβ concentrations.

-

Figure 2: Experimental workflow for Aβ quantification by MSD assay.

Contextual Fear Conditioning

This behavioral paradigm is used to assess hippocampus-dependent learning and memory.[10]

-

Training (Day 1):

-

Place the mouse in the conditioning chamber for a 2-minute habituation period.

-

Administer a conditioned stimulus (CS), such as an 80 dB auditory tone, for 30 seconds.

-

During the last 2 seconds of the tone, deliver an unconditioned stimulus (US), a 0.6 mA footshock.

-

Repeat the CS-US pairing (e.g., 3 times) with an inter-trial interval of 1-2 minutes.

-

Remove the mouse from the chamber 30-60 seconds after the last pairing.

-

-

Contextual Memory Test (Day 2):

-

Return the mouse to the same conditioning chamber for 5 minutes without presenting the tone or shock.

-

Record the session and quantify the total time spent "freezing" (complete immobility) as a measure of contextual fear memory.

-

Figure 3: Experimental workflow for Contextual Fear Conditioning.

Morris Water Maze

A classic test for spatial learning and memory in rodents.[11]

-

Visible Platform Training (Day 1):

-

The mouse is trained to find a platform marked with a visible cue in a circular pool of opaque water. The platform location is varied between trials. This ensures the mouse is not visually impaired and can perform the swimming task.

-

-

Hidden Platform Training (Days 2-5):

-

The platform is submerged and kept in a constant location. The mouse must learn to use distal cues in the room to find the platform.

-

Four trials are conducted per day, with the mouse starting from a different quadrant each time.

-

Escape latency and path length to the platform are recorded.

-

-

Probe Trial (Day 6):

-

The platform is removed from the pool.

-

The mouse is allowed to swim for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

-

Figure 4: Experimental workflow for the Morris Water Maze.

Conclusion

The preclinical development of the γ-secretase modulators BPN-15606 and UCSD-776890 represents a significant advancement in the pursuit of a disease-modifying therapy for Alzheimer's disease. Their potent and selective mechanism of action, which reduces the production of toxic Aβ species without the safety liabilities of direct γ-secretase inhibition, is strongly supported by the comprehensive in vitro and in vivo data presented. The robust efficacy in reducing amyloid pathology in transgenic mouse models, coupled with favorable pharmacokinetic properties and a wide safety margin in multiple species, has positioned UCSD-776890 as a strong candidate for clinical evaluation.[5] The successful translation of this promising preclinical candidate into human trials will be a critical next step in determining the therapeutic potential of γ-secretase modulation for the prevention and treatment of Alzheimer's disease.

References

- 1. mesoscale.com [mesoscale.com]

- 2. rupress.org [rupress.org]

- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacology toxicology safety: Topics by Science.gov [science.gov]

- 5. gamma‐secretase modulation: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.abcam.com [docs.abcam.com]

- 9. protocols.io [protocols.io]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

An In-depth Technical Guide on CP-810123 for Schizophrenia Cognitive Symptoms

An extensive search for the compound CP-810123 in relation to cognitive symptoms in schizophrenia did not yield any specific scientific articles, clinical trial data, or pharmacological profiles. The information necessary to construct a detailed technical guide, including quantitative data, experimental protocols, and signaling pathways, is not available in the public domain based on the conducted search.

Therefore, the core requirements of this request—to provide a technical guide with data tables, experimental methodologies, and visualizations for this compound—cannot be fulfilled at this time.

The search for information on this compound and its potential role in treating cognitive symptoms of schizophrenia did not produce any relevant results. This suggests that the compound may be in a very early stage of development and not yet disclosed in publications, or the identifier may be incorrect or outdated.

While it is not possible to provide a guide on this compound, it is pertinent to discuss the broader context of drug development for cognitive impairment associated with schizophrenia (CIAS). This is a significant area of unmet medical need, as current antipsychotic medications primarily address positive symptoms (e.g., hallucinations, delusions) with limited efficacy for cognitive deficits.[1][2]

General Landscape of Drug Development for Cognitive Symptoms in Schizophrenia

Research into treatments for CIAS is exploring various molecular targets and pathways. Some of the key areas of investigation include:

-

Glutamatergic System: The glutamate (B1630785) hypothesis of schizophrenia suggests that dysfunction of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, contributes to the cognitive symptoms of the disorder.[3] Consequently, various investigational drugs aim to modulate the glutamatergic system.

-

Dopaminergic System: While dopamine (B1211576) D2 receptor antagonists are the cornerstone of treating psychosis, their impact on cognition is limited.[1] Research is ongoing into novel mechanisms that modulate dopamine pathways in the prefrontal cortex, which is crucial for executive function.

-

Cholinergic System: The cholinergic system, particularly nicotinic and muscarinic receptors, is known to play a role in cognitive processes. Modulators of these receptors are being investigated for their potential to improve cognition in schizophrenia.

-

GABAergic System: The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is also implicated in the pathophysiology of schizophrenia and its cognitive deficits.[4][5]

Given the lack of information on this compound, it is not possible to place it within any of these or other emerging therapeutic frameworks. Without preclinical or clinical data, any discussion of its mechanism of action, efficacy, or safety profile would be purely speculative.

For researchers, scientists, and drug development professionals interested in the field of cognitive enhancement in schizophrenia, it is recommended to follow publications from major pharmaceutical companies and academic research institutions, as well as to monitor clinical trial registries for updates on novel compounds entering development.

References

- 1. Cognitive impairment in schizophrenia: aetiology, pathophysiology, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cognitive Impairment Associated With Schizophrenia: New Research Agenda - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Schizophrenia: Genetics, neurological mechanisms, and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

CP-810123: A Technical Guide for Researchers

An In-depth Examination of the α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist

This technical guide provides a comprehensive overview of CP-810123, a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist. Developed by Pfizer Inc., this compound has been investigated for its potential therapeutic applications in cognitive deficits associated with neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for this compound.

Core Chemical Properties

This compound, with the chemical name 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, possesses favorable pharmaceutical properties, including high oral bioavailability and excellent brain penetration.[1] Key chemical identifiers and properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 439608-12-5 |

| IUPAC Name | 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane |

| Molecular Formula | C₁₄H₁₈N₄O |

| Molecular Weight | 258.32 g/mol |

Mechanism of Action and Signaling Pathways

This compound functions as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system. Activation of the α7 nAChR is implicated in various cognitive processes, and its modulation is a key strategy for treating cognitive impairments.

Upon binding of an agonist like this compound, the α7 nAChR undergoes a conformational change, opening a channel permeable to cations, primarily Ca²⁺. This influx of calcium can trigger a cascade of downstream signaling events. Two prominent pathways activated by α7 nAChR stimulation are the JAK2-STAT3 pathway and the PI3K/Akt pathway. These pathways are crucial for neuronal survival, synaptic plasticity, and anti-inflammatory responses.

Experimental Protocols

The following sections outline generalized methodologies for key experiments relevant to the study of this compound. These are based on standard laboratory practices and information derived from the primary literature.

Synthesis of this compound

The synthesis of 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (this compound) is detailed in the medicinal chemistry literature.[2] A representative synthetic scheme is outlined below. The process typically involves the coupling of a substituted aminohydroxypyridine with a diamine to form the core structure.

Detailed Methodologies:

-

Coupling Reaction: The synthesis often begins with the coupling of an appropriate aminohydroxypyridine intermediate with 1,4-diazabicyclo[3.2.2]nonane. This reaction is typically carried out in a solvent such as isopropanol in the presence of a base like triethylamine (B128534) and heated to facilitate the reaction.

-

Purification and Characterization: The crude product is then purified using standard techniques such as column chromatography on silica (B1680970) gel. The structure and purity of the final compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Binding Assay

To determine the binding affinity of this compound to the α7 nAChR, a competitive radioligand binding assay can be performed using cell membranes expressing the receptor.

Materials:

-

Cell membranes from a cell line stably expressing human α7 nAChR (e.g., GH4C1 cells).

-

Radioligand, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin.

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 2-3 hours at room temperature).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Efficacy Models

1. Auditory Sensory Gating: This model assesses the ability of the central nervous system to filter out redundant sensory information, a process often deficient in schizophrenia.

Apparatus:

-

Sound-attenuated chamber.

-

EEG recording system with electrodes.

-

Auditory stimulus generator.

Procedure:

-

Implant EEG recording electrodes over the hippocampus or record from scalp electrodes in conscious, freely moving rodents.

-

Administer this compound or vehicle to the animals.

-

Present paired auditory clicks (S1 and S2) with a 500 ms (B15284909) inter-stimulus interval.

-

Record the evoked potentials (P50 wave) in response to both S1 and S2.

-

Calculate the S2/S1 amplitude ratio. A ratio closer to zero indicates better sensory gating.

-

Compare the S2/S1 ratios between the this compound-treated and vehicle-treated groups.

2. Novel Object Recognition (NOR): This test evaluates recognition memory, a cognitive domain often impaired in Alzheimer's disease and schizophrenia.

Apparatus:

-

Open-field arena.

-

Two identical objects for the familiarization phase.

-

One familiar and one novel object for the test phase.

-

Video tracking system.

Procedure:

-

Habituation: Allow each animal to explore the empty open-field arena for a set period (e.g., 5-10 minutes) on consecutive days.

-

Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them for a defined time (e.g., 5-10 minutes).

-

Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours). Administer this compound or vehicle before or after the familiarization phase.

-

Test Phase: Place one of the familiar objects and one novel object in the arena and allow the animal to explore for a set time (e.g., 5 minutes).

-

Data Analysis: Measure the time spent exploring each object. Calculate a discrimination index (e.g., (Time with novel object - Time with familiar object) / (Total exploration time)). A higher discrimination index indicates better recognition memory.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific experimental details and safety precautions, it is essential to consult the primary scientific literature and established laboratory protocols.

References

- 1. Discovery of 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), a novel alpha 7 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders in schizophrenia: synthesis, SAR development, and in vivo efficacy in cognition models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for CP-810123 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-810123 is a novel and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist that has demonstrated potential for the treatment of cognitive deficits associated with neurological and psychiatric conditions. Preclinical studies in rodent models have indicated its efficacy in assays of auditory sensory gating and novel object recognition, supported by high oral bioavailability and excellent brain penetration. This document provides a summary of the available information on this compound and general protocols for relevant rodent studies.

Mechanism of Action

This compound acts as an agonist at the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca2+, into neurons. This influx triggers a cascade of downstream signaling events that are crucial for various aspects of neuronal function, including synaptic plasticity, learning, and memory. Activation of α7 nAChRs can modulate multiple intracellular signaling pathways, including the PI3K/Akt and JAK2/STAT3 pathways, which are involved in promoting cell survival and regulating inflammatory responses.[1][2]

Preclinical Efficacy and Pharmacokinetics

While specific quantitative data from dose-response studies with this compound are not publicly available, preclinical research has highlighted its promising profile for CNS applications.

Receptor Occupancy: In rodent studies, this compound has shown effective engagement with its target in the central nervous system. The median effective dose (ED50) for ex vivo binding to cerebral α7 nAChR sites has been reported as 0.34 mg/kg.

Pharmacokinetics: this compound is characterized by high oral bioavailability and excellent brain penetration in rodents, which are critical features for a centrally acting therapeutic agent. Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life in rats and mice have not been disclosed in available literature.

Experimental Protocols

The following are generalized protocols for assessing the efficacy of α7 nAChR agonists like this compound in rodent models of cognition. Researchers should optimize these protocols based on their specific experimental conditions and institutional guidelines.

Auditory Sensory Gating (P50 Suppression) in Rats

Auditory sensory gating is a neurophysiological process that filters redundant auditory information. Deficits in this process are observed in conditions like schizophrenia and are often assessed using the P50 suppression paradigm. α7 nAChR agonists are known to improve sensory gating.[3][4][5]

Objective: To evaluate the effect of this compound on auditory sensory gating.

Animals: Adult male Sprague-Dawley or Wistar rats.

Procedure:

-

Surgical Implantation: Anesthetize rats and surgically implant recording electrodes over the skull, typically targeting the vertex (for the active electrode) and a reference electrode elsewhere (e.g., cerebellum). A ground electrode is also implanted. Allow for a recovery period of at least one week.

-

Habituation: Place the rat in a sound-attenuating chamber and connect the implanted electrodes to an electroencephalogram (EEG) recording system. Allow the animal to acclimate for 10-15 minutes.

-

Stimulation Paradigm: Present a series of paired auditory clicks (S1 and S2). A common paradigm uses clicks of 1-3 ms (B15284909) duration, with an inter-stimulus interval (ISI) of 500 ms between S1 and S2. The inter-pair interval should be longer, for instance, 10-15 seconds.

-

Data Acquisition: Record EEG signals continuously. The P50 wave is a positive deflection that occurs approximately 50 ms after the auditory stimulus.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage). The timing of administration relative to the testing session should be determined based on the compound's pharmacokinetic profile.

-

Data Analysis: Average the EEG waveforms for the S1 and S2 stimuli separately. Measure the amplitude of the P50 wave for both. The sensory gating ratio is calculated as (Amplitude of P50 to S2 / Amplitude of P50 to S1) * 100. A lower ratio indicates better sensory gating.

Novel Object Recognition (NOR) in Mice

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of mice to explore a novel object more than a familiar one.[6][7]

Objective: To determine the effect of this compound on recognition memory.

Animals: Adult male or female mice (e.g., C57BL/6).

Procedure:

-

Habituation: Individually habituate mice to the testing arena (an open-field box) for 5-10 minutes on two consecutive days in the absence of any objects.

-

Training (Familiarization) Phase: Place two identical objects in the arena. Allow the mouse to freely explore the objects for a set period (e.g., 5-10 minutes).

-

Inter-trial Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for a set period (e.g., 5 minutes).

-

Drug Administration: Administer this compound or vehicle at a predetermined time before the training phase or the testing phase to assess its effect on memory acquisition or retrieval, respectively.

-

Data Analysis: Record the time the mouse spends exploring each object (sniffing, touching with the nose). Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Visualizations

Signaling Pathway of α7 Nicotinic Acetylcholine Receptor

Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor activated by this compound.

Experimental Workflow for Novel Object Recognition

Caption: Experimental workflow for the Novel Object Recognition test.

References

- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P50 (neuroscience) - Wikipedia [en.wikipedia.org]

- 4. Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

CP-810123 Administration in Preclinical Trials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-810123 is a novel, potent, and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist that was developed by Pfizer as a potential therapeutic agent for cognitive deficits associated with neurological and psychiatric conditions such as schizophrenia and Alzheimer's disease. Preclinical studies in rodent models have demonstrated that this compound possesses excellent brain penetration and high oral bioavailability, leading to significant receptor occupancy and efficacy in cognitive and sensory gating models. These notes provide a detailed overview of the administration routes, pharmacokinetic profiles, and efficacy protocols for this compound based on published preclinical data.

Pharmacokinetic Profile of this compound

Pharmacokinetic studies in rats have demonstrated that this compound has favorable properties for a central nervous system drug candidate, including high oral bioavailability and significant brain penetration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Brain/Plasma Ratio |

| Intravenous (IV) | 2 | 275 | 0.08 | 268 | - | - |

| Oral (PO) | 2 | 100 | 0.5 | 227 | 85 | 2.5 (at 0.5h) |

Data synthesized from O'Donnell et al., J. Med. Chem. 2010, 53, 3, 1222–1237.

Preclinical Efficacy Studies

This compound has been evaluated in two key preclinical models relevant to schizophrenia: auditory sensory gating and novel object recognition.

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Efficacy Model | Animal Model | Administration Route | Dose Range (mg/kg) | Outcome |

| Auditory Sensory Gating | Rat | Subcutaneous (SC) | 0.1 - 1 | Reversal of amphetamine-induced gating deficit |

| Novel Object Recognition | Rat | Oral (PO) | 0.3 - 3 | Reversal of sub-chronic PCP-induced cognitive deficit |

Data synthesized from O'Donnell et al., J. Med. Chem. 2010, 53, 3, 1222–1237.

Experimental Protocols

Protocol 1: Rat Pharmacokinetics

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.

Animal Model:

-

Species: Rat (Sprague-Dawley)

-

Sex: Male

-

Weight: 250-300 g

Materials:

-

This compound

-

Vehicle for IV administration: Saline

-

Vehicle for PO administration: 0.5% methylcellulose (B11928114) in water

-

Dosing needles (for oral gavage)

-

Catheters (for IV administration and blood collection)

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

LC-MS/MS (B15284909) system for bioanalysis

Procedure:

-

Animal Preparation:

-

Acclimate rats to the housing facility for at least 3 days prior to the study.

-

Fast animals overnight before dosing, with free access to water.

-

For the IV group, surgically implant a catheter into the jugular vein for drug administration and blood sampling.

-

-

Drug Administration:

-

Intravenous (IV) Group: Administer this compound as a single bolus injection via the jugular vein catheter at a dose of 2 mg/kg. The drug should be dissolved in saline.

-

Oral (PO) Group: Administer this compound via oral gavage at a dose of 2 mg/kg. The drug should be suspended in 0.5% methylcellulose in water.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.25 mL) at the following time points:

-

IV Group: 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.

-

PO Group: 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.

-

-

Immediately place blood samples into tubes containing an anticoagulant and centrifuge to separate plasma.

-

-

Brain Tissue Collection (for brain/plasma ratio):

-

At a specified time point (e.g., 0.5 hours post-dose), euthanize a separate cohort of animals.

-

Perfuse the brain with saline to remove blood.

-

Harvest the brain tissue and homogenize for analysis.

-

-

Sample Analysis:

-

Analyze plasma and brain homogenate samples for this compound concentration using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis.

-

Calculate oral bioavailability using the formula: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Calculate the brain/plasma ratio by dividing the concentration of this compound in the brain tissue by the concentration in the plasma at the same time point.

-

Protocol 2: Auditory Sensory Gating in Rats

Objective: To evaluate the ability of this compound to reverse an amphetamine-induced deficit in auditory sensory gating.

Animal Model:

-

Species: Rat (Sprague-Dawley)

-

Sex: Male

-

Weight: 250-300 g

Materials:

-

This compound

-

d-Amphetamine

-

Vehicle: Saline

-

Sound-attenuating chamber

-

Auditory stimulus generator

-

EEG recording system with skull-implanted electrodes

Procedure:

-

Surgical Implantation of Electrodes:

-

Anesthetize rats and surgically implant recording electrodes over the hippocampus and a reference electrode over the cerebellum.

-

Allow a recovery period of at least one week.

-

-

Habituation:

-

Habituate the animals to the testing chamber.

-

-

Drug Administration:

-

Administer this compound (0.1, 0.3, or 1 mg/kg) or vehicle via subcutaneous (SC) injection 30 minutes before the test session.

-

Administer d-amphetamine (0.25 mg/kg, SC) or vehicle 15 minutes before the test session to induce a gating deficit.

-

-